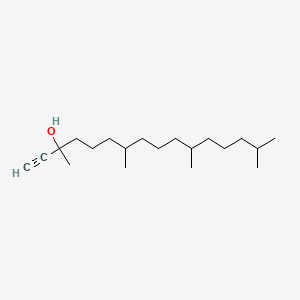

3,7,11,15-Tetramethylhexadec-1-yn-3-ol

Description

Contextualization within Complex Organic Synthesis

The primary significance of 3,7,11,15-tetramethylhexadec-1-yn-3-ol in complex organic synthesis lies in its role as a crucial precursor to isophytol (B1199701). Isophytol, in turn, is a key component for the industrial synthesis of Vitamin E (α-tocopherol) and Vitamin K1. chemicalbook.com The synthesis of these vitamins involves the condensation of the C20 phytol (B49457) side chain, derived from dehydroisophytol, with a hydroquinone (B1673460) moiety. This multi-step process is a cornerstone of industrial organic chemistry, producing essential nutrients on a large scale.

The synthetic pathway often involves the ethynylation of a C18 ketone (phyton) with acetylene (B1199291) to introduce the terminal alkyne and tertiary alcohol, thereby forming this compound. Subsequent selective hydrogenation of the alkyne yields isophytol, which is then utilized in the final steps of vitamin synthesis.

Significance of Highly Branched Aliphatic Structures

The 3,7,11,15-tetramethylhexadecane backbone of this alcohol is a classic example of an isoprenoid structure, conceptually derived from the head-to-tail linkage of isoprene (B109036) units. This extensive methyl branching has several important implications:

Chirality and Biological Activity: The methyl groups at positions 7 and 11 introduce chiral centers, which are crucial for the biological activity of the final vitamin products. The specific stereochemistry of these centers can significantly influence the efficacy of Vitamin E.

Membrane Interaction: The branched, lipophilic nature of the aliphatic tail is essential for the function of Vitamin E and K. This "phytyl tail" anchors the molecule within lipid membranes, positioning the active chromanol head of Vitamin E to act as an effective antioxidant within the membrane environment. Studies have shown that while the methyl branching itself may not directly impact the intrinsic antioxidant activity, it enhances the retention of the molecule within liposomal membranes.

Physical Properties: The branching disrupts regular packing of the hydrocarbon chains, influencing the physical properties of the molecule and its derivatives, such as viscosity and melting point. This can also affect the fluidity of the biological membranes into which they are incorporated. Isoprenoids, in general, are known to enhance the stability of fatty acid membranes. nih.gov The metabolism of this branched chain, leading to phytanic acid, is also of significant biological interest due to its implications in certain metabolic disorders. researchgate.netyoutube.comnih.govnih.govresearchgate.net

Unique Chemical Features: Terminal Alkyne and Tertiary Alcohol Functionalities

The synthetic utility of this compound is largely dictated by the reactivity of its two key functional groups: the terminal alkyne and the tertiary alcohol. The juxtaposition of these groups on adjacent carbons (a propargyl alcohol motif) confers unique reactivity.

Terminal Alkyne: The terminal alkyne is a versatile functional group in organic synthesis. The acidic proton on the sp-hybridized carbon can be removed by a strong base to form a nucleophilic acetylide, enabling C-C bond formation. The triple bond itself can undergo a variety of addition reactions, including hydrogenation, hydration, and halogenation. Most importantly in the context of its primary application, the alkyne can be selectively reduced to either a cis-alkene (using Lindlar's catalyst) or a trans-alkene, or fully saturated to an alkane. The partial hydrogenation to isophytol is a critical step in the synthesis of vitamins E and K1.

Tertiary Alcohol: The tertiary alcohol group is relatively sterically hindered. While it is resistant to oxidation under standard conditions, it can be a good leaving group under acidic conditions, facilitating substitution or elimination reactions via a stable tertiary carbocation intermediate. The hydroxyl group also influences the solubility of the molecule and provides a handle for derivatization, such as esterification.

The combination of these two functionalities in a propargyl alcohol arrangement allows for a range of transformations, including rearrangement reactions (like the Meyer-Schuster rearrangement), substitutions, and cyclizations, making it a valuable synthon in organic chemistry.

Chemical and Physical Data

Below are the key chemical and physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H38O | nih.gov |

| Molecular Weight | 294.5 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 29171-23-1 | nih.gov |

| XLogP3-AA | 7.3 | nih.gov |

Spectroscopic Data

While detailed spectral analyses are proprietary or scattered in patent literature, general characteristics can be inferred from the structure:

Infrared (IR) Spectroscopy: Expected to show a sharp, weak absorption around 3300 cm⁻¹ for the terminal alkyne C-H stretch, a weak absorption around 2100 cm⁻¹ for the C≡C triple bond stretch, and a broad absorption in the 3200-3600 cm⁻¹ region for the O-H stretch of the tertiary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A characteristic singlet or doublet for the acetylenic proton around 2-3 ppm. Multiple overlapping signals in the 0.8-1.6 ppm range corresponding to the numerous methyl and methylene (B1212753) protons of the branched aliphatic chain. A singlet for the hydroxyl proton, the chemical shift of which would be concentration-dependent.

¹³C NMR: Two signals in the 70-90 ppm range for the sp-hybridized carbons of the alkyne. A signal for the carbon bearing the hydroxyl group. A multitude of signals in the aliphatic region (10-40 ppm) corresponding to the C20 chain.

Mass Spectrometry: The electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak (m/z 294.5) due to facile dehydration. Key fragmentation patterns would involve cleavage of the C-C bonds along the branched chain.

Structure

3D Structure

Properties

IUPAC Name |

3,7,11,15-tetramethylhexadec-1-yn-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h1,17-19,21H,8-16H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULUCORRSAVKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C#C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951769 | |

| Record name | 3,7,11,15-Tetramethylhexadec-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29171-23-1 | |

| Record name | Dehydroisophytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29171-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,11,15-Tetramethylhexadec-1-yn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029171231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,7,11,15-Tetramethylhexadec-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadec-1-yn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,7,11,15 Tetramethylhexadec 1 Yn 3 Ol

Strategies for Branched Isoprenoid Chain Construction

The C20 backbone of 3,7,11,15-Tetramethylhexadec-1-yn-3-ol is a saturated polyisoprenoid structure. The biosynthesis of such chains in nature occurs through the stepwise addition of five-carbon isoprene (B109036) units, typically via the mevalonate (B85504) (MVA) or deoxyxylulose 5-phosphate (DXP) pathways. researchgate.nethhu.demdpi.comnih.gov Chemical synthesis aims to replicate this logic through either iterative, linear processes or more convergent approaches that assemble the chain from larger, pre-synthesized fragments.

Iterative synthesis involves the repetitive application of a reaction sequence to progressively extend a molecular chain. researchgate.net In the context of the polyisoprenoid scaffold of this compound, this approach would typically involve the sequential addition of C5 isoprene synthons or their equivalents. This method offers a systematic way to build the carbon skeleton, ensuring the correct placement of the methyl branches at positions 3, 7, 11, and 15.

Key features of an iterative approach include:

Repetitive Reaction Cycles: Each cycle involves coupling a building block and then deprotecting or activating the chain for the next addition.

Control over Stereochemistry: At each new stereocenter (C-7 and C-11), control must be exerted if a specific diastereomer is desired.

Advantages of a convergent approach include:

Easier Purification: Intermediates are smaller and less similar to byproducts, simplifying purification.

Flexibility: The independent synthesis of fragments allows for the creation of various analogs by simply modifying one of the fragments.

The table below compares the conceptual frameworks of iterative and convergent strategies for assembling the C20 isoprenoid chain.

| Feature | Iterative Synthesis | Convergent Synthesis |

| Strategy | Stepwise, sequential addition of small building blocks (e.g., C5 units). | Independent synthesis of large fragments (e.g., C10 + C10) followed by late-stage coupling. |

| Overall Yield | Can be low for long chains due to the multiplicative loss at each step. | Generally higher as the longest linear sequence is shorter. |

| Time Efficiency | Can be time-consuming as steps are performed sequentially. | Allows for parallel synthesis of fragments, potentially saving time. |

| Purification | Can become difficult as the growing chain and byproducts may have similar properties. | Purification of smaller, distinct fragments is often simpler. |

Installation of the Terminal Alkyne Moiety

The terminal alkyne (–C≡CH) is a key functional group that provides rigidity and serves as a versatile handle for further chemical modifications, such as cycloaddition reactions or Sonogashira couplings. organic-chemistry.org Its installation in a complex molecule requires methods that are both selective and compatible with other functional groups.

Alkynylation is a powerful carbon-carbon bond-forming reaction that involves the addition of an alkyne unit to an electrophilic carbon center. wikipedia.org For the synthesis of this compound, the most direct and convergent approach is the alkynylation of a ketone precursor, specifically 3,7,11,15-tetramethylhexadecan-2-one.

This transformation is typically achieved by:

Formation of an Acetylide Anion: A terminal alkyne, such as acetylene (B1199291) itself, is deprotonated with a strong base (e.g., sodium amide, n-butyllithium) to form a highly nucleophilic acetylide ion. chemistrysteps.comlibretexts.org

Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of the ketone.

Protonation: A subsequent aqueous workup protonates the resulting alkoxide to yield the final tertiary propargylic alcohol.

This method is highly effective as it simultaneously installs the terminal alkyne and forms the tertiary alcohol at C-3 in a single synthetic operation. For more complex systems, transition metal catalysts, particularly gold(I) complexes, can be used to activate the alkyne π-system towards nucleophilic attack under milder conditions. acs.org

Ensuring the alkyne is formed at the terminal position (C-1) is critical. While the direct ethynylation of a ketone precursor inherently achieves this, other methods are available for converting different functional groups into a terminal alkyne. These alternatives can be valuable if the synthetic strategy involves installing the alkyne at a different stage.

The following table summarizes some established methods for generating terminal alkynes.

| Starting Material | Reagent(s) | Description |

| Aldehyde | 1. CBr4, PPh32. n-BuLi | Corey-Fuchs Reaction: Converts an aldehyde to a dibromoalkene, followed by elimination and lithiation/quenching to give the terminal alkyne. |

| Aldehyde | Dimethyl (1-diazo-2-oxopropyl)phosphonate | Bestmann-Ohira Reagent: A one-step conversion of an aldehyde directly to a terminal alkyne under mild conditions. organic-chemistry.org |

| Dihaloalkane | NaNH2 (strong base) | Double Elimination: A vicinal or geminal dihalide undergoes two successive E2 eliminations to form the triple bond. libretexts.org |

| Alkene | 1. Ru-catalyzed dehydrogenative silylation2. Oxidative desilylation | One-Pot Dehydrogenation: A modern method to convert terminal alkenes into terminal alkynes via a vinyl silane (B1218182) intermediate. acs.org |

Formation of the Tertiary Alcohol Stereocenter at C-3

The hydroxyl group at C-3 of this compound is situated on a tertiary carbon, which is also a stereocenter. The construction of such sterically congested centers presents a significant synthetic challenge, as the approach of the nucleophile is often hindered. chinesechemsoc.orgresearchgate.net

As discussed previously, the most common and efficient method for forming this structural feature is the nucleophilic addition of an organometallic reagent to a ketone. In this specific case, the addition of an acetylide anion to 3,7,11,15-tetramethylhexadecan-2-one is the ideal reaction. This directly yields the desired propargylic tertiary alcohol. wikipedia.org

The choice of the organometallic reagent is crucial for the success of the reaction. Common reagents for this type of transformation include:

| Reagent Class | Example | Formation | Reactivity |

| Organolithium | Lithium acetylide (Li-C≡CH) | Reaction of acetylene with an organolithium reagent like n-BuLi. | Highly reactive, strong nucleophile and strong base. |

| Grignard Reagents | Ethynylmagnesium bromide (BrMg-C≡CH) | Reaction of acetylene with a Grignard reagent like ethylmagnesium bromide. | Strong nucleophile, less basic than organolithiums, often used for additions to carbonyls. |

| Sodium Acetylides | Sodium acetylide (Na-C≡CH) | Reaction of acetylene with a strong sodium base like sodium amide (NaNH2). | A common and effective reagent for alkynylation. libretexts.org |

Since the ketone precursor is prochiral, the direct addition of the achiral acetylide nucleophile results in a racemic mixture of the (R) and (S) enantiomers at the C-3 position. Achieving an enantioselective synthesis, which would yield a single enantiomer, requires more advanced techniques. This could involve the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack on the ketone, a central goal in modern asymmetric synthesis. rsc.orgrug.nl The development of catalytic enantioselective methods for the construction of chiral tertiary alcohols remains an active and important area of research. chinesechemsoc.orgresearchgate.net

Asymmetric Synthesis of Chiral Tertiary Alcohols

The creation of the chiral quaternary stereocenter of the tertiary propargylic alcohol is a pivotal step in the synthesis of this compound. The direct asymmetric addition of a terminal alkyne to a ketone is a primary approach, though it can be challenging to achieve high enantioselectivity. Kinetic resolution of a racemic mixture of the tertiary alcohol offers a powerful alternative.

Palladium-catalyzed carboxylative kinetic resolution has emerged as a highly efficient method for obtaining chiral tertiary propargylic alcohols. This approach provides access to these valuable building blocks in good yields and with excellent enantioselectivities, typically ranging from 93% to over 99% enantiomeric excess (ee). nih.govresearchgate.net The reaction is generally performed under mild conditions and demonstrates a broad tolerance for various functional groups. nih.gov A key advantage of this method is the use of commercially available palladium pre-catalysts and chiral ligands. researchgate.net For instance, the combination of a palladium source like palladium(II) chloride (PdCl₂) with a chiral ligand such as (S)-DTBM-SEGPHOS has proven effective. researchgate.net The practicality of this methodology has been demonstrated through gram-scale syntheses, highlighting its potential for larger-scale applications. nih.govresearchgate.net

Another notable non-enzymatic method for the kinetic resolution of tertiary propargylic alcohols is the copper-hydride catalyzed enantioselective silylation. This technique utilizes a copper-based catalyst system, often with a commercially available chiral ligand like (R,R)-Ph-BPE, and a simple hydrosilane as the resolving agent. This process allows for the separation of enantiomers by selectively silylating one enantiomer over the other.

| Method | Catalyst System | Resolving Agent | Typical Enantioselectivity |

| Palladium-Catalyzed Carboxylative Kinetic Resolution | PdCl₂ / (S)-DTBM-SEGPHOS | Carbon Dioxide | 93% to >99% ee |

| Copper-Hydride Catalyzed Kinetic Resolution | MesCu / (R,R)-Ph-BPE | Hydrosilane | Moderate to high s-factors |

Chemoenzymatic Routes for Enantioselective Alcohol Production

Chemoenzymatic methods, particularly dynamic kinetic resolution (DKR), provide a powerful and environmentally benign approach to the synthesis of enantiopure alcohols. These methods combine the high selectivity of enzymes with the racemization capabilities of a chemical catalyst. Lipases are commonly employed enzymes for the kinetic resolution of alcohols due to their stereoselectivity.

In a typical lipase-catalyzed DKR of a racemic secondary alcohol, the enzyme selectively acylates one enantiomer (commonly the R-enantiomer), while a compatible metal catalyst racemizes the unreacted enantiomer in situ. This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the acylated product, with yields approaching 100%. For tertiary alcohols, the racemization step can be more challenging and may require alternative catalytic cycles that proceed through a carbocation intermediate.

The application of DKR to propargylic alcohols has been successfully demonstrated. For instance, the use of Pseudomonas fluorescens lipase (B570770) in conjunction with a racemization catalyst can afford the desired S-enantiomers of certain propargyl alcohols. mdpi.com The efficiency of these chemoenzymatic resolutions can often be enhanced by immobilizing the lipase on a solid support, such as Celite. mdpi.com

| Enzyme | Racemization Catalyst | Acylating Agent | Key Feature |

| Candida antarctica lipase A (CAL-A) | Vanadium-based catalyst | Vinyl acetate (B1210297) | Overcomes enzyme inactivation through stepwise catalyst addition. researchgate.net |

| Pseudomonas fluorescens lipase | VMPS4 | Acyl donor | Silyl (B83357) group on substrate can reverse enantioselectivity. mdpi.com |

Stereocontrol at Remote Chiral Centers (C-7, C-11, C-15)

Establishing the correct stereochemistry at the remote chiral centers (C-7, C-11, and C-15) within the long aliphatic chain of this compound requires precise control over the chain elongation process. The biosynthesis of isoprenoids, such as phytol (B49457), which shares a similar branched structure, provides inspiration for synthetic strategies. nih.gov In nature, these molecules are constructed from isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP) via the mevalonate (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govresearchgate.net Synthetic approaches often mimic this iterative build-up, employing diastereoselective reactions to set the stereochemistry at each new chiral center.

Diastereoselective Approaches in Branched Chain Elongation

Diastereoselective strategies are crucial for constructing the poly-methylated chain. These methods often rely on the influence of existing stereocenters to direct the formation of new ones. Substrate-controlled diastereoselection, where the inherent chirality of the molecule dictates the stereochemical outcome of a reaction, is a common approach. This can be achieved through various reactions, such as stereoselective alkylations of chiral enolates or aldol (B89426) reactions with chiral aldehydes or ketones. The choice of reagents and reaction conditions is critical to maximize the diastereomeric excess (de).

Chiral Auxiliary and Catalyst-Directed Synthesis

When substrate control is insufficient, chiral auxiliaries can be employed to impart high levels of stereocontrol. A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is subsequently removed. Evans' oxazolidinone auxiliaries, for example, are widely used in asymmetric alkylations to produce desired stereoisomers with high diastereoselectivity. harvard.edu Similarly, Ellman's chiral sulfinamide auxiliary has proven effective in the synthesis of chiral amines and can be adapted for the synthesis of other chiral building blocks. researchgate.net

Catalyst-directed synthesis offers another powerful tool for stereocontrol, where a chiral catalyst, rather than a stoichiometric chiral auxiliary, determines the stereochemical outcome. researchgate.net This approach is highly atom-economical. For instance, catalyst-controlled stereodivergent synthesis allows for the formation of a specific stereoisomer by overriding the inherent substrate-induced preference. researchgate.net

| Strategy | Description | Example |

| Substrate-Controlled Diastereoselection | An existing chiral center in the substrate directs the stereochemistry of a new chiral center. | Stereoselective alkylation of a chiral enolate. |

| Chiral Auxiliary-Directed Synthesis | A temporary chiral group is attached to the substrate to control stereoselectivity. | Use of Evans' oxazolidinones for asymmetric alkylation. harvard.edu |

| Catalyst-Directed Synthesis | A chiral catalyst controls the stereochemical outcome of the reaction. researchgate.net | Ion-pairing catalysts in arene-forming aldol condensations. researchgate.net |

Derivatization Strategies for the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound is a key functional handle for further molecular modifications. However, the selective functionalization of a tertiary alcohol can be challenging due to steric hindrance and the propensity for elimination reactions under certain conditions. fiveable.melibretexts.org Therefore, mild and selective methods are required for its derivatization.

Selective Functional Group Interconversions of Tertiary Alcohols

The conversion of the tertiary hydroxyl group into other functionalities opens up avenues for creating a diverse range of derivatives. While tertiary alcohols are generally resistant to oxidation, they can undergo substitution reactions. fiveable.me The direct substitution of the hydroxyl group is often difficult because hydroxide (B78521) is a poor leaving group. libretexts.org Therefore, the hydroxyl group is typically converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a variety of nucleophiles. libretexts.orgmsu.edu

Another approach involves the use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the alcohol into the corresponding alkyl halide. libretexts.org These transformations must be carried out under carefully controlled conditions to avoid competing elimination reactions. The resulting alkyl halides are versatile intermediates for further synthetic manipulations. Additionally, the formation of silyl ethers can be a selective way to protect or modify the hydroxyl group, even in the presence of other nucleophilic groups. nih.gov

| Transformation | Reagent(s) | Product Functional Group | Considerations |

| Esterification | Acyl chloride, Et₃N, DMAP | Ester | Mild conditions, suitable for creating various esters. mdpi.com |

| Conversion to Alkyl Halide | SOCl₂, pyridine (B92270) or PBr₃ | Alkyl chloride or bromide | Potential for elimination side reactions. libretexts.org |

| Formation of Sulfonate Ester | TsCl, pyridine or MsCl, Et₃N | Tosylate or Mesylate | Creates a good leaving group for subsequent Sₙ2 reactions. libretexts.org |

| Silylation | Chlorodiethylsilane | Silyl ether | Can be highly selective for hydroxyl groups. nih.gov |

Activation and Substitution Reactions at the Tertiary Alcohol Moiety

The strategic location of the tertiary alcohol in this compound, adjacent to a terminal alkyne, influences its reactivity. Acid-catalyzed activation is a common approach; however, this can also promote competing rearrangement reactions, such as the Meyer-Schuster and Rupe rearrangements, which lead to the formation of α,β-unsaturated ketones or aldehydes. Therefore, methodologies are often designed to favor direct substitution over these rearrangement pathways.

Activation via Protonation and Conversion to Halides

One of the most direct methods for activating the tertiary hydroxyl group is through protonation using strong acids, which converts it into a good leaving group (water). In the presence of a suitable nucleophile, such as a halide ion, this facilitates an S(_N)1-type substitution reaction.

Detailed research into the synthesis of phytyl bromide from phytol, a structurally similar tertiary alcohol, provides insight into this transformation. The reaction of phytol with concentrated hydrobromic acid proceeds readily at room temperature, yielding phytyl bromide in near-quantitative amounts without significant byproduct formation. This process is believed to proceed through the formation of a tertiary carbocation intermediate after the protonated hydroxyl group departs as water. The carbocation is then attacked by the bromide ion to form the final product.

While direct experimental data for the reaction of this compound with hydrohalic acids is not extensively detailed in publicly available literature, the principles from analogous reactions with similar substrates are highly applicable. The general transformation can be represented as follows:

Reaction Scheme: Halogenation of this compound

Where X = Cl, Br

| Reactant | Reagent | Product | Reaction Type |

| This compound | Concentrated HCl | 3-Chloro-3,7,11,15-tetramethylhexadec-1-yne | S(_N)1 Substitution |

| This compound | Concentrated HBr | 3-Bromo-3,7,11,15-tetramethylhexadec-1-yne | S(_N)1 Substitution |

This table represents plausible reactions based on established principles of organic chemistry.

Etherification and Esterification Reactions

The synthesis of ethers and esters from this compound also necessitates the activation of the tertiary alcohol.

Etherification: The Williamson ether synthesis, which typically involves the reaction of an alkoxide with a primary alkyl halide, is not directly applicable in its standard form due to the tertiary nature of the alcohol. However, modifications of this approach can be envisioned. One potential route involves the in-situ activation of the alcohol. For instance, acid-catalyzed etherification in the presence of a primary or secondary alcohol could proceed through the formation of the tertiary carbocation, which is then trapped by the alcohol acting as a nucleophile.

Esterification: The formation of esters from tertiary alcohols can be challenging under standard Fischer esterification conditions (acid and carboxylic acid) due to steric hindrance and the potential for elimination reactions. A more effective method involves the conversion of a carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride (B1165640). The reaction of this compound with an acyl chloride, typically in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct, would lead to the formation of the corresponding ester.

The following table summarizes potential substitution reactions at the tertiary alcohol moiety:

| Reaction Type | Reagents | Product Class | Notes |

| Halogenation | Concentrated HX (X=Cl, Br) | Tertiary Alkyl Halide | Proceeds via an S(_N)1 mechanism with a carbocation intermediate. |

| Etherification | R'-OH, Acid Catalyst | Tertiary Ether | R'-OH acts as a nucleophile to trap the carbocation intermediate. |

| Esterification | R'-COCl, Pyridine | Tertiary Ester | Acyl chloride is a highly reactive electrophile. Pyridine acts as a base. |

This is an interactive data table based on established chemical principles for the functionalization of tertiary alcohols.

It is crucial to note that the specific conditions for these reactions, such as temperature, solvent, and reaction time, would need to be carefully optimized to maximize the yield of the desired substitution product and minimize the formation of rearrangement or elimination byproducts. The electronic and steric environment of the tertiary carbon in this compound plays a significant role in dictating the outcome of these synthetic transformations.

Structural Elucidation and Characterization Techniques for Complex Branched Molecules

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable in determining the fundamental structure of a molecule. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the molecular framework and the types of chemical bonds present.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For 3,7,11,15-tetramethylhexadec-1-yn-3-ol, the expected molecular formula is C₂₀H₃₈O. nih.gov HRMS would be used to measure the exact mass of the molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺). The experimentally determined accurate mass can then be compared to the calculated exact masses of potential molecular formulas to provide an unambiguous confirmation of the elemental composition.

| Property | Value |

| Molecular Formula | C₂₀H₃₈O |

| Calculated Exact Mass | 294.29227 g/mol |

| Expected HRMS Result | A measured m/z value within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass. |

This high level of accuracy is crucial in distinguishing the target molecule from other isomers or compounds with similar masses, thereby providing a confident assignment of the molecular formula, which is the first step in structural elucidation.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Relative Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual nuclei, multi-dimensional NMR experiments are essential for establishing the connectivity between atoms and, in some cases, the relative configuration of stereocenters.

For a molecule with the complexity of this compound, a combination of 2D NMR experiments would be employed:

Correlation Spectroscopy (COSY): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH and ³JHH). It is instrumental in identifying adjacent protons and tracing out the carbon backbone of the molecule. For instance, COSY would show correlations between the protons within the long alkyl chain, helping to piece together the connectivity of the various methyl- and methylene-substituted carbons.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different spin systems that are separated by quaternary carbons, such as the C-3 in this compound. It would show correlations from the methyl protons at C-3 to the quaternary carbon itself and the adjacent carbons, confirming the substitution pattern around the chiral center.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity. For a flexible molecule like this compound, NOESY or ROESY could provide insights into the preferred conformations of the long alkyl chain and the spatial relationships between the substituents around the chiral center, which can be useful in determining the relative configuration if other stereocenters were present.

| NMR Experiment | Information Gained for this compound |

| ¹H NMR | Provides information on the different types of protons and their chemical environments. |

| ¹³C NMR | Shows the number of unique carbon atoms and their types (CH₃, CH₂, CH, C). |

| COSY | Establishes proton-proton connectivities within the alkyl chain. |

| HSQC/HMQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Confirms the connectivity around the quaternary C-3 and links different parts of the molecule. |

| NOESY/ROESY | Provides information on through-space proximities of protons, aiding in conformational analysis. |

Through the systematic analysis of these multi-dimensional NMR spectra, the complete covalent framework of this compound can be pieced together.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. sfr.cathermofisher.com These techniques measure the vibrational frequencies of chemical bonds, which are characteristic of the type of bond and the atoms involved.

For this compound, the key functional groups are the hydroxyl (-OH) group of the tertiary alcohol and the terminal alkyne (-C≡C-H) group.

FTIR Spectroscopy: In FTIR, the absorption of infrared radiation by the molecule is measured. sfr.ca The O-H stretching vibration of the alcohol is expected to appear as a broad band in the region of 3600-3200 cm⁻¹. The sharpness and exact position of this band can give clues about the extent of hydrogen bonding. The terminal alkyne C-H stretch is expected as a sharp, intense band around 3300 cm⁻¹. The C≡C triple bond stretch, while sometimes weak in the infrared, should appear in the 2140-2100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. sfr.ca It is often complementary to FTIR. The C≡C triple bond, being a symmetric and polarizable bond, is expected to show a strong signal in the Raman spectrum in the 2140-2100 cm⁻¹ range. The C-H stretching vibrations of the alkyl chain would also be prominent.

| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Alcohol) | 3600-3200 (broad) | Weak |

| ≡C-H Stretch (Alkyne) | ~3300 (sharp, strong) | ~3300 (strong) |

| C≡C Stretch (Alkyne) | 2140-2100 (weak to medium) | 2140-2100 (strong) |

| C-H Stretch (Alkyl) | 2960-2850 (strong) | 2960-2850 (strong) |

The combined information from FTIR and Raman spectra provides confirmatory evidence for the presence of the key functional groups in this compound.

Chiroptical Spectroscopy for Absolute Configuration Determination

Since this compound possesses a single chiral center at the C-3 position, it can exist as two enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of the molecule. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy Analysis

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. encyclopedia.pub The resulting spectrum, with positive or negative peaks (known as Cotton effects), is a unique fingerprint of a specific enantiomer. encyclopedia.pub While the two enantiomers of a chiral compound have identical UV-Vis spectra, their ECD spectra are mirror images of each other. encyclopedia.pub

For this compound, the chromophores that would give rise to an ECD signal are in the far UV region. The hydroxyl group itself does not have a strong chromophore in the accessible UV range, but its presence on the stereocenter influences the electronic transitions of nearby groups. Saturated chiral alcohols are known to exhibit Cotton effects between 185 and 198 nm. rsc.org

The determination of the absolute configuration using ECD typically involves a comparison of the experimental ECD spectrum with the spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.

Optical Rotatory Dispersion (ORD) Studies of Chiral Alcohols

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. kud.ac.invlabs.ac.in An ORD spectrum is a plot of this optical rotation versus wavelength. vlabs.ac.in In regions where the molecule does not absorb light, the ORD curve is a plain curve. However, in the vicinity of an absorption band of a chromophore, the curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect. vlabs.ac.in

Similar to ECD, the sign and shape of the Cotton effect in an ORD spectrum are directly related to the absolute configuration of the chiral molecule. For chiral alcohols that lack a strong chromophore, the Cotton effects are typically observed at short wavelengths. vlabs.ac.in The absolute configuration of this compound could be determined by analyzing the sign of the Cotton effect in its ORD spectrum and comparing it to established empirical rules for similar chiral alcohols or to the results of theoretical calculations. umich.eduacs.org

| Technique | Principle | Application to this compound |

| ECD | Differential absorption of left- and right-circularly polarized light. | Determination of absolute configuration at C-3 by comparing experimental and calculated spectra. |

| ORD | Variation of optical rotation with wavelength. | Determination of absolute configuration at C-3 by analyzing the Cotton effect. |

X-ray Crystallography of Suitable Derivatives for Solid-State Structure Elucidation

X-ray crystallography is an analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. For complex organic molecules like this compound, which may be liquids or non-crystalline solids at ambient temperatures, obtaining a single crystal suitable for X-ray diffraction can be a significant challenge. A common and effective strategy to overcome this is the synthesis of a crystalline derivative.

The introduction of specific functional groups can enhance the molecule's ability to form a well-ordered crystal lattice. For a tertiary alcohol such as this compound, suitable derivatives can be prepared through reactions like esterification or the formation of urethanes. For instance, reacting the alcohol with an aromatic carboxylic acid, such as p-nitrobenzoic acid or 3,5-dinitrobenzoic acid, can yield a crystalline ester. The rigid aromatic rings in these derivatives can facilitate ordered packing in the crystal lattice through intermolecular interactions like π-π stacking.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation, purification, and assessment of the purity of this compound. The choice of technique depends on the properties of the compound and the specific analytical goal.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination

The molecule this compound contains three stereocenters, which means it can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is the most powerful technique for separating these stereoisomers to determine the enantiomeric excess (ee) and diastereomeric ratio of a sample. This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer.

For propargylic alcohols, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. rsc.org A high-performance liquid chromatography (HPLC) system equipped with a chiral column is typically used. The separation conditions, including the composition of the mobile phase (commonly a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol) and the column temperature, are optimized to achieve baseline resolution of the stereoisomers. Detection is often accomplished using a UV detector. The relative areas of the peaks corresponding to each stereoisomer are then used to calculate the enantiomeric excess and diastereomeric ratio.

Table 1: Typical Parameters for Chiral HPLC Separation of Propargylic Alcohols

| Parameter | Typical Condition |

|---|---|

| Column | Polysaccharide-based (e.g., CHIRALPAK® series) |

| Mobile Phase | n-Hexane/Isopropanol mixtures |

| Flow Rate | 0.5–1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 20-40 °C) |

| Detection | UV (e.g., at 210 nm) |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Mixture Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are invaluable for the comprehensive analysis of complex mixtures, providing both separation of components and their structural identification.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a highly effective analytical tool. The compound is first separated from other components in a mixture based on its volatility and interactions with the GC column's stationary phase. Subsequently, it enters the mass spectrometer, where it is ionized and fragmented.

The mass spectrum of a tertiary alcohol often displays a weak or absent molecular ion peak due to the instability of the molecular ion. whitman.edu The fragmentation pattern is typically characterized by several key fragmentation pathways:

Loss of a water molecule (M-18): This is a very common fragmentation pathway for alcohols. whitman.edu

α-cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this molecule, this could result in the loss of the ethynyl (B1212043) group or the long alkyl chain.

Fragmentation of the alkyl chain: The branched tetramethylhexadecyl chain can undergo fragmentation at various points, leading to a series of characteristic ions.

Table 2: Predicted Key Fragments in the GC-MS Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Potential Fragment Identity |

|---|---|

| [M-18] | Loss of H₂O |

| [M-25] | Loss of the ethynyl radical (•C≡CH) |

| [M-C₁₃H₂₇] | Cleavage of the C4-C5 bond |

| Various smaller fragments | Resulting from the cleavage of the long alkyl chain |

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative to GC-MS, particularly for compounds that are less volatile or thermally labile. For a relatively non-polar molecule like this compound, reversed-phase HPLC would be the separation method of choice, typically using a C18 stationary phase and a mobile phase gradient of water and an organic solvent such as acetonitrile (B52724) or methanol.

Following separation, the analyte is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) is often a suitable ionization technique for molecules of intermediate polarity. nih.gov LC-MS analysis provides the retention time and the mass-to-charge ratio of the parent molecule, confirming its molecular weight. Furthermore, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information, similar to that acquired from GC-MS. The application of LC-MS for the analysis of structurally related terpenoids is well-established. thermofisher.comresearchgate.net

Reactivity Profiles of the Polyfunctional 3,7,11,15 Tetramethylhexadec 1 Yn 3 Ol

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group (–C≡CH) is a highly versatile functional group in organic synthesis, known for its ability to participate in a wide array of transformations. The presence of a bulky substituent at the propargylic position in 3,7,11,15-tetramethylhexadec-1-yn-3-ol significantly influences the accessibility and reactivity of this group.

The acidic proton of the terminal alkyne facilitates a variety of powerful carbon-carbon bond-forming reactions catalyzed by transition metals.

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp)-C(sp²) bonds, involving the coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgunacademy.comalmerja.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. unacademy.comorganic-chemistry.org For a sterically demanding substrate like this compound, the choice of catalyst, ligands, and reaction conditions is crucial to overcome potential steric hindrance. While the reaction is robust, yields can be influenced by the steric bulk near the reactive site. libretexts.org

| Coupling Partner | Catalyst System | Base | Typical Product |

| Aryl Iodide (Ar-I) | Pd(PPh₃)₄ / CuI | Et₃N | Ar-C≡C-R |

| Vinyl Bromide (R'-CH=CH-Br) | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | R'-CH=CH-C≡C-R |

| Aryl Triflate (Ar-OTf) | Pd(OAc)₂ / Xantphos / CuI | Cs₂CO₃ | Ar-C≡C-R |

| R represents the 3,7,11,15-tetramethylhexadecan-3-ol-1-yl moiety. |

Direct C-H bond activation of the terminal alkyne offers an alternative pathway for forming new carbon-carbon or carbon-heteroatom bonds, often under milder conditions and with higher atom economy. acs.orgrsc.orgnih.gov Various transition metals, including rhodium, iridium, and copper, can catalyze the activation of the C(sp)-H bond. acs.orgnih.govrsc.org This allows for coupling with a range of substrates without the need for pre-halogenated partners. chemrxiv.org The mechanism often involves the formation of a metal-acetylide intermediate, which then undergoes further reaction. acs.orgchemrxiv.org The steric hindrance in this compound could favor catalysts with less bulky ligand systems to facilitate coordination. rsc.org

| Reaction Type | Catalyst | Reactant | Product |

| Homocoupling (Glaser) | Cu(OAc)₂ / Pyridine (B92270) | - | R-C≡C-C≡C-R |

| C-H/C-H Cross-Coupling | Rh(I) complex | Arene | R-C≡C-Ar |

| Carboxylation | Ag₂CO₃ | CO₂ | R-C≡C-COOH |

| R represents the 3,7,11,15-tetramethylhexadecan-3-ol-1-yl moiety. |

The π-bonds of the alkyne are susceptible to addition reactions, allowing for the introduction of various functional groups and the formation of alkenes or carbonyl compounds.

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the triple bond. libretexts.orglibretexts.orgchemistrysteps.com Treatment of the alkyne with a borane (B79455) reagent, followed by oxidative workup (typically with hydrogen peroxide and base), yields an enol that tautomerizes to an aldehyde. chemistrysteps.comlibretexts.org To prevent double addition to the alkyne, sterically hindered boranes such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are essential. libretexts.orglibretexts.orglibretexts.org This method is highly regioselective for terminal alkynes, leading exclusively to the aldehyde. chemistrysteps.com

| Borane Reagent | Oxidation Step | Intermediate | Final Product |

| Disiamylborane (Sia₂BH) | H₂O₂, NaOH | Vinylborane -> Enol | 3-Hydroxy-3,7,11,15-tetramethylhexadecanal |

| 9-BBN | H₂O₂, NaOH | Vinylborane -> Enol | 3-Hydroxy-3,7,11,15-tetramethylhexadecanal |

| Catecholborane | H₂O₂, NaOH | Vinylborane -> Enol | 3-Hydroxy-3,7,11,15-tetramethylhexadecanal |

Hydration of the terminal alkyne, in contrast, follows Markovnikov's rule, leading to the formation of a methyl ketone. lumenlearning.comchemistrysteps.com This reaction is typically catalyzed by mercury(II) salts (e.g., HgSO₄) in aqueous acid (e.g., H₂SO₄). libretexts.orgchemistrysteps.com The reaction proceeds via an enol intermediate where the hydroxyl group is attached to the more substituted carbon of the former triple bond. lumenlearning.comchemistrysteps.com This enol then rapidly tautomerizes to the more stable ketone. lumenlearning.com Metal-free and other transition-metal-catalyzed (e.g., Au, Co) hydration methods have also been developed. organic-chemistry.org

| Catalyst System | Solvent | Intermediate | Final Product |

| HgSO₄ / H₂SO₄ | H₂O / THF | Enol | 4-Hydroxy-4,8,12,16-tetramethylheptadecan-2-one |

| AuCl / MeOH | MeOH / H₂O | Enol | 4-Hydroxy-4,8,12,16-tetramethylheptadecan-2-one |

| TfOH | Trifluoroethanol | Enol | 4-Hydroxy-4,8,12,16-tetramethylheptadecan-2-one |

The terminal proton of an alkyne is significantly more acidic (pKa ≈ 25) than that of alkenes or alkanes. pressbooks.publibretexts.org This enhanced acidity is due to the high s-character (50%) of the sp-hybridized orbital containing the lone pair in the resulting conjugate base, the acetylide anion. pressbooks.publibretexts.orglumenlearning.com This stability allows for the facile deprotonation of the alkyne using a sufficiently strong base, such as sodium amide (NaNH₂), to form a potent nucleophile. libretexts.orglumenlearning.commasterorganicchemistry.com

Acetylide anions are strong bases and excellent nucleophiles that can participate in a variety of bond-forming reactions. libretexts.org Their utility is most pronounced in Sɴ2 reactions with primary alkyl halides and in additions to carbonyl compounds. libretexts.orgmasterorganicchemistry.com

Nucleophilic Substitution: The acetylide derived from this compound can react with primary alkyl halides to form a new carbon-carbon bond, extending the carbon chain. masterorganicchemistry.com Due to the strong basicity of the acetylide, reactions with secondary or tertiary halides are prone to elimination (E2) pathways. libretexts.org

| Base | Electrophile | Reaction Type | Product |

| NaNH₂ | CH₃I | Sɴ2 | 3,7,11,15-Tetramethylheptadec-1-yn-3-ol |

| n-BuLi | CH₃CH₂Br | Sɴ2 | 3,7,11,15-Tetramethylnonadec-1-yn-3-ol |

| LDA | Benzyl Bromide | Sɴ2 | 3,7,11,15-Tetramethyl-1-phenylheptadec-1-yn-3-ol |

Nucleophilic Addition: Acetylide anions readily add to the electrophilic carbon of aldehydes and ketones. The initial product is an alkoxide, which upon acidic workup yields a propargyl alcohol. libretexts.org This reaction is a fundamental method for constructing more complex alcohol-containing structures.

| Carbonyl Compound | Workup | Product Type |

| Formaldehyde (H₂CO) | H₃O⁺ | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | H₃O⁺ | Secondary Alcohol |

| Acetone ((CH₃)₂CO) | H₃O⁺ | Tertiary Alcohol |

Chemoselective Transformations and Orthogonal Functional Group Manipulations

The dual functionality of this compound necessitates careful control over reaction conditions to achieve chemoselectivity, allowing one functional group to react while the other remains unchanged. This is crucial for its effective use in multi-step syntheses.

The primary strategy for differentiating the reactivity of the alkyne and tertiary alcohol lies in the selective transformation of the alkyne group, which is generally more reactive towards a broader range of reagents. nih.gov

Selective Alkyne Transformations:

The most significant industrial transformation of this compound is the selective hydrogenation of the alkyne to an alkene, yielding isophytol (B1199701) (3,7,11,15-tetramethylhexadec-1-en-3-ol). wikipedia.org This reduction must be highly selective to avoid over-reduction to the corresponding alkane or reaction at the tertiary alcohol. This is typically achieved using a poisoned catalyst.

| Catalyst System | Description | Selectivity | Typical Application |

|---|---|---|---|

| Lindlar Catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline) | A heterogeneous catalyst that selectively hydrogenates alkynes to cis-alkenes. The "poison" deactivates the catalyst enough to prevent over-reduction to the alkane. | High for cis-alkene | Commonly used in fine chemical synthesis for stereospecific reductions. |

| Palladium on Barium Sulfate (Pd/BaSO₄) | Another heterogeneous catalyst, often used with quinoline (B57606) as a poison, for the selective semi-hydrogenation of alkynes. | High for alkene | Industrial synthesis of Vitamin A and related terpenoids. |

| Nickel-Boride (P-2 Ni) | A non-pyrophoric, heterogeneous catalyst prepared by the reduction of a nickel(II) salt with sodium borohydride. It also favors the formation of cis-alkenes. | Good to excellent | Alternative to palladium-based catalysts. |

Other alkyne-selective reactions applicable to propargyl alcohols include gold-catalyzed intermolecular additions and condensation reactions, which can form vinyl ethers or substituted allenes depending on the specific gold catalyst and reaction conditions. rsc.orgnih.gov

Selective Alcohol Transformations:

While the tertiary alcohol is less reactive, it can undergo reactions such as etherification or esterification. These reactions typically require activation of the alcohol, for example, by converting it to an alkoxide with a strong base, or by using acid catalysis. For these reactions to be chemoselective, the conditions must be chosen to avoid undesired reactions at the alkyne, such as hydration or polymerization, which can be promoted by strong acids.

In complex syntheses where chemoselectivity is difficult to achieve, protecting groups are employed to temporarily mask one of the functional groups. This "orthogonal" strategy allows for transformations to be carried out on the unprotected group.

Protecting the Alcohol:

The tertiary hydroxyl group of this compound can be protected to allow for a wider range of reactions on the alkyne moiety. Common protecting groups for tertiary alcohols are stable to various conditions but can be removed selectively when needed.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |

|---|---|---|---|---|

| Trimethylsilyl ether | TMS | Trimethylsilyl chloride (TMSCl) with a base (e.g., triethylamine) | Mild acid (e.g., acetic acid in THF/water) or fluoride (B91410) sources (e.g., TBAF) | Stable to basic conditions, organometallics; labile to acid. |

| tert-Butyldimethylsilyl ether | TBDMS or TBS | tert-Butyldimethylsilyl chloride (TBDMSCl) with a base (e.g., imidazole) | Stronger acid or fluoride sources (e.g., TBAF, HF) | More stable to acid and hydrolysis than TMS ethers. |

| Acetate | Ac | Acetic anhydride (B1165640) or acetyl chloride with a base (e.g., pyridine, DMAP) | Base- or acid-catalyzed hydrolysis (e.g., K₂CO₃ in methanol; H₂SO₄ in methanol) | Stable to neutral and mildly acidic/basic conditions, and many redox reagents. |

Once the alcohol is protected, the alkyne can undergo reactions that would otherwise be incompatible with a free hydroxyl group, such as certain metal-catalyzed cross-coupling reactions or reactions involving strong bases or organometallic reagents.

Protecting the Alkyne:

Protecting the terminal alkyne is less common for this specific substrate, as most desired transformations target this group. However, if a reaction were needed at the tertiary carbon (e.g., a substitution reaction following conversion of the alcohol to a leaving group), the acidic proton of the terminal alkyne could be problematic. In such cases, the alkyne could be protected, for instance, by reaction with a silyl (B83357) halide like TMSCl to form a silylacetylene, which lacks the acidic proton and is less nucleophilic.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Landscape Mapping

The process begins with a systematic or stochastic search of the conformational space to identify stable, low-energy conformers. Methods like molecular mechanics force fields are often employed for an initial, rapid exploration of the vast conformational landscape. Subsequently, more accurate quantum mechanical methods, such as Density Functional Theory (DFT), are used to optimize the geometries and calculate the relative energies of the most stable conformers. The results of such an analysis would allow for the mapping of the potential energy surface, revealing the energy barriers between different conformations and identifying the most populated states at a given temperature.

Table 1: Illustrative Relative Energies of a Subset of Conformers for 3,7,11,15-Tetramethylhexadec-1-yn-3-ol

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| 1 | 0.00 | 45.2 |

| 2 | 0.50 | 20.1 |

| 3 | 0.85 | 10.5 |

| 4 | 1.20 | 5.8 |

| 5 | 1.50 | 3.5 |

Note: This table is illustrative and presents hypothetical data for demonstration purposes.

Prediction of Spectroscopic Properties (e.g., NMR, ECD spectra) for Structural Assignment

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) spectra would be particularly insightful.

NMR chemical shifts and coupling constants are highly sensitive to the local electronic environment and the three-dimensional arrangement of atoms. Quantum mechanical methods, particularly DFT, can accurately predict these parameters. scilit.com The process involves calculating the magnetic shielding tensors for each nucleus in the molecule for the ensemble of low-energy conformers. These are then averaged based on their Boltzmann populations to yield the predicted NMR spectrum. frontiersin.org

ECD spectroscopy is a powerful technique for studying chiral molecules. Since this compound possesses a chiral center at the C3 position, it is optically active. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to simulate ECD spectra. unipi.it By calculating the electronic transitions and their corresponding rotatory strengths for the stable conformers, a theoretical ECD spectrum can be generated. technologynetworks.com

Absolute Configuration Determination using Computational Methods (e.g., DFT, TD-DFT)

A significant challenge in natural product chemistry is the determination of the absolute configuration of chiral centers. Computational methods provide a powerful alternative to traditional chiroptical methods. For this compound, the absolute configuration of the stereocenter at C3 can be determined by comparing the experimentally measured ECD spectrum with the theoretically predicted spectra for both the (R) and (S) enantiomers. researchgate.net

The procedure involves:

Performing a conformational search for both the (R) and (S) enantiomers.

Optimizing the geometry of the stable conformers for each enantiomer using DFT.

Calculating the ECD spectrum for each conformer using TD-DFT.

Generating a Boltzmann-weighted average ECD spectrum for both the (R) and (S) enantiomers.

The absolute configuration is assigned by identifying which of the theoretical spectra matches the experimental one.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While conformational analysis provides a static picture of the low-energy states, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound in a given environment, such as in solution. researchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that describes the positions and velocities of the atoms.

From an MD simulation, one can analyze:

Conformational transitions: The simulation can reveal the pathways and timescales of transitions between different conformational states.

Solvent effects: The explicit inclusion of solvent molecules in the simulation allows for a detailed study of solute-solvent interactions and their influence on the conformation and dynamics of the molecule. rsc.org

Flexibility and rigidity: MD simulations can identify which parts of the molecule are more flexible and which are more rigid. For this compound, this would provide insight into the flexibility of the long aliphatic chain. aip.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Complex Organic Molecules

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models can then be used to predict the activity of new, unsynthesized molecules.

Theoretical Frameworks and Model Development in SAR

The development of a QSAR model involves several key steps:

Data Set Selection: A diverse set of molecules with known activities is required. For a study involving this compound, this would include a series of related terpenoid alcohols.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule. These can be constitutional, topological, geometric, electronic, or physicochemical in nature. nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A hypothetical QSAR model for the toxicity of terpenoid alcohols might look like:

Log(1/C) = aLogP + bASA + c*LUMO + d

Where C is the concentration required for a certain biological effect, LogP is the octanol-water partition coefficient, ASA is the solvent-accessible surface area, and LUMO is the energy of the lowest unoccupied molecular orbital.

Application of Machine Learning and Chemometrics in SAR Studies

Chemometrics, the application of statistical and mathematical methods to chemical data, is fundamental to QSAR. researchgate.net Techniques like principal component analysis and cluster analysis are used for data exploration and visualization, helping to understand the relationships between molecules in a dataset and to select appropriate training and test sets for model development. nih.gov

Analysis of Structural Descriptors for Activity Correlation

In the field of computational chemistry and molecular modeling, the analysis of structural descriptors plays a pivotal role in establishing a correlation with the biological or chemical activity of a compound. This approach, often encapsulated in Quantitative Structure-Activity Relationship (QSAR) studies, seeks to develop a mathematical relationship between the physicochemical properties of a series of compounds and their activities. For a molecule such as this compound, a detailed analysis of its structural descriptors can provide valuable insights for predicting its activity, guiding the synthesis of more potent analogs, and understanding its mechanism of action at a molecular level.

The process of analyzing structural descriptors for activity correlation typically involves the calculation of a wide array of descriptors, which can be broadly categorized into constitutional, topological, geometrical, and quantum-chemical descriptors. These descriptors quantify different aspects of the molecular structure and are used to build a predictive model.

Calculated Structural Descriptors for this compound

A foundational step in any activity correlation study is the computation of the structural descriptors for the parent molecule. These descriptors provide a numerical representation of the compound's chemical information. For this compound, a variety of these descriptors can be calculated using computational software. A selection of these descriptors, including those available from public databases such as PubChem, are presented below.

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 294.5 g/mol |

| Constitutional | Heavy Atom Count | 21 |

| Constitutional | Rotatable Bond Count | 14 |

| Topological | Topological Polar Surface Area (TPSA) | 20.2 Ų |

| Lipophilicity | LogP (octanol-water partition coefficient) | 7.3 |

| Quantum-Chemical | Formal Charge | 0 |

| Geometrical | Complexity | 298 |

These descriptors serve as the initial variables in developing a QSAR model. For instance, the high LogP value suggests significant lipophilicity, which could be a critical factor for its interaction with biological membranes or hydrophobic pockets of target proteins. The rotatable bond count indicates a high degree of conformational flexibility, which would be an important consideration in molecular docking studies.

Hypothetical Activity Correlation for a Series of Analogs

To establish a correlation between structural descriptors and activity, a series of structurally related compounds with varying activities are typically studied. While comprehensive QSAR studies on this compound are not extensively reported in the public domain, a hypothetical analysis can illustrate the methodology. Consider a series of analogs where modifications are made to the parent structure, and their hypothetical biological activity (e.g., IC50, the concentration required for 50% inhibition of a biological process) is measured.

The following interactive data table presents a hypothetical dataset for such a study. The structural modifications could include altering the length of the alkyl chain, substituting the terminal alkyne, or modifying the hydroxyl group. For each analog, a set of key structural descriptors would be calculated and correlated with the observed activity.

| Compound | Modification from Parent Structure | LogP | Topological Polar Surface Area (TPSA) (Ų) | Molecular Weight (g/mol) | Hypothetical IC50 (µM) |

|---|---|---|---|---|---|

| Analog 1 (Parent) | None | 7.3 | 20.2 | 294.5 | 15.2 |

| Analog 2 | Removal of two methyl groups | 6.5 | 20.2 | 266.4 | 25.8 |

| Analog 3 | Replacement of -OH with -OCH3 | 7.5 | 9.23 | 308.5 | 45.1 |

| Analog 4 | Replacement of terminal alkyne with alkene | 7.4 | 20.2 | 296.5 | 12.5 |

| Analog 5 | Shortened alkyl chain (C12 instead of C16) | 5.8 | 20.2 | 238.4 | 38.4 |

In this hypothetical scenario, a QSAR analysis would aim to derive a mathematical equation that relates the descriptors (LogP, TPSA, Molecular Weight) to the IC50 values. For example, a multivariate regression analysis might reveal that higher lipophilicity (LogP) and the presence of a terminal alkene (as in Analog 4) are positively correlated with activity (lower IC50), while an increase in molecular weight or a decrease in TPSA (as in Analog 3) is negatively correlated.

Such an analysis provides a quantitative basis for understanding the structure-activity relationship. The resulting model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of compounds with the highest predicted potency and guiding further drug discovery efforts. The insights gained from the correlation of these structural descriptors with activity are fundamental to the rational design of novel and more effective molecules.

Biosynthetic Pathways and Chemoenzymatic Strategies for Isoprenoid Alcohols

Overview of Isoprenoid Biosynthesis Pathways (Mevalonate and MEP Pathways)

All isoprenoids, a vast and diverse class of over 30,000 biomolecules, are synthesized from two simple five-carbon (C5) isomers: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgnih.gov Organisms utilize two primary and distinct pathways to produce these universal precursors: the Mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govpnas.org

The Mevalonate (MVA) pathway is the essential isoprenoid pathway in eukaryotes (including animals and fungi), archaea, and the cytosol of higher plants. wikipedia.orgnih.gov This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA to mevalonate is a key regulatory step. nih.gov Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP, which can then be isomerized to DMAPP. wikipedia.org

The Methylerythritol Phosphate (MEP) pathway , also known as the non-mevalonate pathway, operates in most bacteria, some protozoa, and in the plastids of plants and algae. wikipedia.orgnih.gov This pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov A series of subsequent enzymatic steps converts DXP into both IPP and DMAPP. nih.gov

While both pathways yield the same C5 building blocks, they are entirely independent in their enzymatic reactions and cellular location within organisms like plants. wikipedia.orgnih.gov The existence of these two distinct routes highlights the convergent evolution of isoprenoid biosynthesis across different kingdoms of life.

| Feature | Mevalonate (MVA) Pathway | Methylerythritol Phosphate (MEP) Pathway |

| Starting Materials | Acetyl-CoA | Pyruvate and Glyceraldehyde 3-Phosphate |

| Key Intermediate | Mevalonic Acid | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| Cellular Location | Cytosol (in eukaryotes, plants) | Plastids (in plants, algae), Bacteria |

| Organismal Distribution | Eukaryotes, Archaea, some Bacteria | Most Bacteria, Algae, Plant Plastids |

| End Products | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |

Enzymatic Machinery for Polyisoprenoid Chain Elongation (e.g., Prenyltransferases)

The synthesis of isoprenoid chains longer than five carbons is accomplished by a class of enzymes known as prenyltransferases . These enzymes catalyze the sequential head-to-tail condensation of IPP with an allylic pyrophosphate substrate, such as DMAPP or a growing isoprenoid chain. nih.govbiorxiv.orgnih.gov This elongation process is fundamental to creating the carbon skeletons for all isoprenoid compounds, from simple monoterpenes (C10) to complex polyisoprenoids.

The reaction mechanism involves the formation of a carbocation after the pyrophosphate group of the allylic substrate dissociates, followed by a nucleophilic attack from the double bond of an IPP molecule. nih.gov The stereochemistry of the newly formed double bond classifies these enzymes into two major families:

cis-Prenyltransferases: These enzymes produce isoprenoid chains with Z-geometry double bonds. A key example is the human cis-prenyltransferase complex (hcis-PT), which is involved in the synthesis of dehydrodolichyl diphosphate (B83284), a precursor for protein glycosylation. nih.govbiorxiv.org

trans-Prenyltransferases: These enzymes generate products with E-geometry double bonds.

The chain length of the final product is determined by the specific prenyltransferase. For instance, Geranyl Pyrophosphate (GPP) synthase catalyzes the condensation of one DMAPP and one IPP molecule to form the C10 precursor GPP. Farnesyl Pyrophosphate (FPP) synthase adds another IPP unit to create the C15 precursor FPP. To form the C20 backbone relevant to 3,7,11,15-Tetramethylhexadec-1-yn-3-ol, Geranylgeranyl Pyrophosphate (GGPP) synthase catalyzes the addition of an IPP molecule to FPP.

| Enzyme | Substrates | Product | Carbon Length |

| GPP Synthase | DMAPP + IPP | Geranyl Pyrophosphate (GPP) | C10 |

| FPP Synthase | GPP + IPP | Farnesyl Pyrophosphate (FPP) | C15 |

| GGPP Synthase | FPP + IPP | Geranylgeranyl Pyrophosphate (GGPP) | C20 |

Chemoenzymatic Synthesis of Branched Isoprenoid Alcohol Analogs

Chemoenzymatic synthesis integrates the precision of biological catalysts (enzymes) with the flexibility of traditional organic chemistry to create complex molecules. This approach is particularly valuable for producing non-natural analogs of isoprenoid alcohols, which may possess unique properties. Enzymes can be used to perform specific, often stereoselective, transformations that are challenging to achieve through purely chemical methods. nih.gov

One powerful strategy involves leveraging the substrate promiscuity of native enzymes. Some prenyltransferases and other biosynthetic enzymes can accept and process analogs of their natural substrates. nih.gov For example, by introducing chemically synthesized analogs of IPP or DMAPP into an enzymatic system, it is possible to generate isoprenoid chains with non-natural modifications, such as altered branching, fluorination, or other functional groups. nih.gov

This approach allows for the targeted creation of novel structures. For a molecule like this compound, which features an acetylenic group not typically found in natural isoprenoids, a chemoenzymatic strategy could involve:

Enzymatic synthesis of a C20 isoprenoid precursor like geranylgeraniol (B1671449) or a related intermediate.